1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one
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Overview
Description
1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one is an organic compound characterized by the presence of a benzyloxy group and two chlorine atoms attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one typically involves the reaction of 2-(benzyloxy)-3,5-dichlorobenzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation, where the aldehyde is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl ethanone derivatives.
Scientific Research Applications
1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The ethanone moiety can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A compound with a similar benzyloxy group but different core structure.
1-(4-Benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone: A derivative with additional substituents on the phenyl ring.
Uniqueness: 1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one is unique due to the specific positioning of the benzyloxy and dichloro groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(3,5-dichloro-2-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)13-7-12(16)8-14(17)15(13)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRUGPIXNXJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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